(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is a complex organic compound that features a cyclopropyl group, a pyrazine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrazine Derivative: The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The pyrazine derivative is then coupled with an amino acid derivative to form the amide bond.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide oxides.
Reduction: Formation of N-cyclopropyl-N-(2-hydroxy-2-(pyrazin-2-yl)ethyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)butyramide
- (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrazine ring makes it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C12H16N4O2 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)propanamide |
InChI |
InChI=1S/C12H16N4O2/c1-8(13)12(18)16(9-2-3-9)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,2-3,7,13H2,1H3 |
InChI Key |
MGPMVTOJQBMOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |
Origin of Product |
United States |
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